Thalidomide-5'-O-PEG4-propargyl

Description

Evolution of Targeted Protein Degradation Strategies

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. researchgate.net This approach offers a distinct advantage over traditional inhibitors by removing the entire protein, thereby addressing its scaffolding and enzymatic functions. nih.gov

The journey to understanding and harnessing protein degradation began with the discovery of the ubiquitin-proteasome system (UPS). In the early 1980s, researchers identified a non-lysosomal, ATP-dependent proteolytic pathway responsible for degrading proteins. protein-degradation.orgnih.gov This led to the identification of ubiquitin, a small regulatory protein that is covalently attached to target proteins, marking them for destruction by the proteasome. protein-degradation.orgnih.gov Another key cellular degradation pathway is autophagy, a process of "self-eating" where cells engulf their own components for lysosomal degradation, a concept first described in the 1960s and further elucidated in the 1990s with the discovery of autophagy-related genes (ATGs). protein-degradation.org These fundamental discoveries laid the groundwork for the development of therapeutic strategies that could manipulate these pathways.

The concept of Proteolysis-Targeting Chimeras (PROTACs) was first introduced in 2001. nih.gov PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (protein-of-interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govbiochempeg.com This design allows PROTACs to bring the target protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

Early PROTACs were peptide-based, but the field has since evolved to include more drug-like small molecules. researchgate.net A significant breakthrough was the discovery that the drug thalidomide (B1683933) and its derivatives act as "molecular glues," redirecting the E3 ligase cereblon (CRBN) to degrade new protein substrates. protein-degradation.orgcrimsonpublishers.comresearchgate.net This finding provided a crucial E3 ligase ligand for the design of more effective small-molecule PROTACs. crimsonpublishers.comnih.gov The first small-molecule PROTACs entered clinical trials in 2019, marking a major milestone for the technology. protein-degradation.org PROTACs offer several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable" and the potential to overcome drug resistance. researchgate.nettechnologynetworks.com

Principles of Chemical Probe Design in Modern Chemical Biology

Chemical probes are essential tools in chemical biology, used to study the function of proteins and other biomolecules in complex biological systems. unc.edu

A chemical probe is a small molecule designed to interact with a specific target, typically a protein, to elucidate its biological role. unc.edu High-quality chemical probes are characterized by their potency, selectivity, and well-understood mechanism of action. unc.edu They are instrumental in target validation, which is the process of confirming that modulating a specific target has a therapeutic effect. researchgate.net The use of well-characterized chemical probes helps to avoid misleading results that can arise from off-target effects or a lack of understanding of the probe's behavior in a cellular context. unc.edu

In the context of targeted protein degradation, ligand-linker conjugates that incorporate an E3 ligase ligand and a linker with a reactive handle are invaluable building blocks for the rapid synthesis of PROTAC libraries. creative-biolabs.comtenovapharma.comtenovapharma.com These building blocks allow researchers to systematically vary the target-binding ligand while keeping the E3 ligase-recruiting moiety constant, facilitating the optimization of PROTACs for specific targets.

Thalidomide-5'-O-PEG4-propargyl

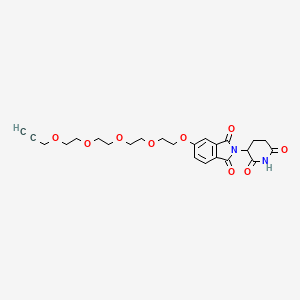

This compound is a specialized chemical compound designed as a building block for the synthesis of PROTACs. It incorporates three key functional components:

A thalidomide-based ligand: This portion of the molecule binds to the E3 ubiquitin ligase cereblon (CRBN). medchemexpress.combpsbioscience.com Thalidomide and its analogs have been extensively used in the development of PROTACs due to their well-characterized interaction with CRBN. researchgate.netnih.govnih.gov

A polyethylene (B3416737) glycol (PEG) linker: The PEG4 linker is a flexible chain of four repeating ethylene (B1197577) glycol units. bpsbioscience.com This type of linker is often used in PROTAC design to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

A propargyl group: This is a terminal alkyne functional group that serves as a reactive handle for "click chemistry." medchemexpress.commedchemexpress.com Specifically, it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing molecule. medchemexpress.com This allows for the efficient and specific attachment of a ligand for a target protein of interest.

Chemical Properties and Synthesis

The table below summarizes the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C24H28N2O9 |

| Molecular Weight | 488.49 g/mol |

| IUPAC Name | 4-((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |

| InChI Key | QECIOORDFXFBPX-UHFFFAOYSA-N |

| Purity | ≥95% (HPLC) |

| Storage Conditions | Refrigerated |

| Data sourced from multiple chemical suppliers. tenovapharma.comtenovapharma.comsigmaaldrich.com |

The synthesis of this compound involves the chemical modification of thalidomide to introduce the PEG4 linker and the terminal propargyl group. This process typically involves multi-step organic synthesis to ensure the correct connectivity and purity of the final product.

Mechanism of Action in Targeted Protein Degradation

This compound itself is not a PROTAC but a key intermediate in their synthesis. tenovapharma.com Once a target-specific ligand containing an azide (B81097) group is "clicked" onto the propargyl group of this compound, the resulting molecule becomes a functional PROTAC.

The mechanism of action of the resulting PROTAC is as follows:

The thalidomide moiety of the PROTAC binds to the CRBN E3 ligase. nih.govnih.gov

The target-specific ligand on the other end of the PROTAC binds to the protein of interest (POI).

This dual binding brings the POI and the CRBN E3 ligase into close proximity, forming a ternary complex.

Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.

The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. nih.gov

The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules. acs.org

Applications in PROTAC Development and Research

The primary application of this compound is as a versatile building block for the construction of PROTACs. tenovapharma.comtenovapharma.com Its "clickable" nature allows for the rapid and efficient generation of libraries of PROTACs targeting a wide range of proteins. medchemexpress.commedchemexpress.com This is particularly useful in the early stages of drug discovery for:

Target validation: Quickly assessing whether the degradation of a particular protein has a desired therapeutic effect.

Structure-activity relationship (SAR) studies: Systematically modifying the target ligand to optimize the potency and selectivity of the resulting PROTAC.

The use of a PEG linker can also confer favorable properties to the resulting PROTAC, such as improved solubility and cell permeability.

Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O9 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |

InChI |

InChI=1S/C24H28N2O9/c1-2-7-31-8-9-32-10-11-33-12-13-34-14-15-35-17-3-4-18-19(16-17)24(30)26(23(18)29)20-5-6-21(27)25-22(20)28/h1,3-4,16,20H,5-15H2,(H,25,27,28) |

InChI Key |

FFOGGBURLGKJJQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Thalidomide 5 O Peg4 Propargyl As a Specialized Chemical Biology Tool

Structural Classification and Functional Attributes of Thalidomide-5'-O-PEG4-propargyl

This compound is a synthetic chemical compound that serves as a foundational building block in the construction of PROTACs. tenovapharma.comtenovapharma.com Its design incorporates three key functional moieties: a ligand for an E3 ubiquitin ligase, a flexible linker, and a reactive group for further chemical modification.

Classification as an E3 Ubiquitin Ligase Ligand-Linker Conjugate

This compound is classified as an E3 ubiquitin ligase ligand-linker conjugate. medchemexpress.comtargetmol.com This classification stems from its modular architecture, which is a hallmark of PROTAC technology. nih.govnih.govbiochempeg.com PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. biochempeg.comprecisepeg.com One ligand binds to a target protein of interest, while the other, in this case, the thalidomide-derived component, recruits an E3 ubiquitin ligase. medchemexpress.comnih.gov This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. precisepeg.com this compound provides the E3 ligase-binding component and a linker armed with a reactive handle for conjugation to a target protein ligand. tenovapharma.commedchemexpress.com

Role of the Thalidomide (B1683933) Moiety as a Cereblon (CRBN) Ligand

The thalidomide portion of the molecule functions as a specific ligand for Cereblon (CRBN), which is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govspring8.or.jpnih.gov The glutarimide (B196013) moiety of thalidomide is essential for this interaction, fitting into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govplos.org This binding is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly higher binding affinity for CRBN compared to the (R)-enantiomer. researchgate.netbohrium.com Structural studies have revealed that the glutarimide ring of the (S)-enantiomer adopts a more relaxed conformation when bound to CRBN's tri-tryptophan pocket. researchgate.netbohrium.com By recruiting the CRL4-CRBN complex, the thalidomide moiety directs the ubiquitin ligase activity towards the target protein tethered to the other end of the PROTAC molecule. spring8.or.jp

Significance of the Polyethylene (B3416737) Glycol (PEG4) Linker in Molecular Design

The tetra-polyethylene glycol (PEG4) chain in this compound serves as a flexible linker, a critical component in PROTAC design. precisepeg.comaxispharm.comjenkemusa.com The linker's role extends beyond merely connecting the two ligands; its length, flexibility, and composition significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). precisepeg.comaxispharm.com The PEG4 linker in this molecule provides several advantages:

Optimal Length and Flexibility: The length of the linker is crucial for enabling the simultaneous binding of the PROTAC to both the target protein and the E3 ligase without steric hindrance. nih.govnih.gov The PEG4 unit offers a defined and flexible length that can be systematically varied to optimize the degradation efficiency of a specific target. biochempeg.comjenkemusa.com

Ternary Complex Geometry: The linker's flexibility allows for the necessary conformational adjustments to achieve a productive ternary complex geometry, which is essential for efficient ubiquitination. axispharm.com

The properties imparted by the PEG4 linker are summarized in the table below:

| Property | Significance in PROTAC Design |

| Hydrophilicity | Improves aqueous solubility and can enhance cell permeability. biochempeg.comprecisepeg.comjenkemusa.comresearchgate.netbiochempeg.com |

| Flexibility | Allows for optimal orientation of the two ligands for ternary complex formation. axispharm.com |

| Defined Length | Provides a specific spatial separation between the target protein and the E3 ligase, which is critical for degradation efficiency. nih.govnih.gov |

Comparative Analysis with Related Cereblon Ligand Conjugates

The optimization of PROTAC efficacy often involves modifying the linker component. Comparing this compound with analogues that have different PEG linker lengths provides valuable insights into the structure-activity relationship of these molecules.

Analogues with Varying PEG Linker Lengths (e.g., PEG2, PEG5)

The length of the PEG linker can have a profound impact on the potency and selectivity of a PROTAC. nih.gov Analogues of this compound, such as those with PEG2 or PEG5 linkers, are used to systematically explore the optimal distance required to bring the target protein and CRBN into a productive orientation for ubiquitination. nih.govbiochempeg.com

For instance, a shorter linker like in a Thalidomide-O-PEG2-propargyl conjugate might be optimal for certain target proteins where a closer proximity to the E3 ligase is required. biochempeg.com Conversely, a longer linker, as in a PEG5-containing analogue, might be necessary for larger target proteins or to overcome steric hindrances. nih.gov Research has shown that both excessively short and long linkers can be detrimental to ternary complex formation and subsequent degradation. nih.govnih.gov The optimal linker length is therefore target-dependent and must be determined empirically. nih.gov

The following table provides a comparative overview of thalidomide-propargyl conjugates with different PEG linker lengths:

| Compound | Linker Length | Molecular Weight ( g/mol ) | Potential Application |

| Thalidomide-O-PEG2-propargyl | 2 PEG units | 400.38 | PROTAC synthesis where a shorter linker is hypothesized to be optimal. biochempeg.com |

| This compound | 4 PEG units | 488.49 | A versatile building block for PROTACs with a moderate and flexible linker length. sigmaaldrich.com |

| Thalidomide-O-PEG5-Tosyl | 5 PEG units | (Varies based on derivative) | PROTAC synthesis requiring a longer linker for larger or sterically hindered targets. biochempeg.com |

Derivatives with Alternative Terminal Functional Groups (e.g., Azide (B81097), Amine, Carboxylic Acid)

To accommodate diverse chemical conjugation strategies, a range of thalidomide-based PROTAC building blocks have been developed with various terminal functional groups. This provides researchers with the synthetic flexibility to couple the CRBN ligand to virtually any POI ligand.

Azide Derivatives: As a direct counterpart to alkyne-terminated linkers, azide-functionalized building blocks like Thalidomide-O-PEG4-Azide are available. broadpharm.com This molecule is designed to react with alkyne- or strained alkyne- (e.g., DBCO, BCN) modified POI ligands through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, respectively. broadpharm.com

Amine Derivatives: Amine-terminated building blocks, such as Thalidomide-5-(PEG4-amine), offer another widely used conjugation handle. axispharm.combldpharm.com The primary amine group can readily form a stable amide bond with a POI ligand containing an activated carboxylic acid (like an NHS ester) or a carboxylic acid in the presence of standard coupling reagents. axispharm.com Other variations with different linker lengths, such as Thalidomide-5-O-C4-NH2, are also utilized. medchemexpress.com

Carboxylic Acid Derivatives: Building blocks featuring a terminal carboxylic acid, such as Thalidomide acid and its derivatives, provide a functional group that can be coupled with amine-functionalized POI ligands. medchemexpress.com For instance, a synthesized thalidomide derivative with a carboxylic acid group was successfully used to immobilize the ligand onto beads for affinity-based purification of its target protein, CRBN. nih.gov Another example is Thalidomide-5-NH2-CH2-COOH, which incorporates this acidic functionality. medchemexpress.com

Table 1: Examples of Thalidomide-Based PROTAC Building Blocks with Alternative Functional Groups

| Derivative Name | Terminal Functional Group | Linker Component | Common Reaction Type |

|---|---|---|---|

| This compound | Alkyne | PEG4 | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Thalidomide-O-PEG4-Azide | Azide | PEG4 | Click Chemistry (with Alkynes) broadpharm.com |

| Thalidomide-5-(PEG4-amine) | Amine | PEG4 | Amide Bond Formation (with Carboxylic Acids/Esters) axispharm.com |

Structural Similarities and Differences within the Thalidomide PROTAC Building Block Family

The family of thalidomide-based building blocks for PROTACs shares a common structural core but exhibits critical variations that influence their application and biological activity.

Structural Similarities: The unifying feature of this family is the thalidomide scaffold, which serves as the ligand for the E3 ligase CRBN. oup.com More specifically, the glutarimide ring portion of the thalidomide molecule fits into a hydrophobic, three-tryptophan pocket on the surface of CRBN, anchoring the PROTAC to the E3 ligase complex. nih.gov

Structural Differences: Key structural modifications differentiate the members of this building block family, allowing for the fine-tuning of PROTAC properties.

Linker Attachment Point: The linker is typically attached to the phthalimide (B116566) ring of thalidomide, which remains exposed to the solvent upon binding to CRBN. nih.gov Common attachment points are the 4- and 5-positions of the phthalimide ring. frontiersin.orgmedchemexpress.com The choice of attachment point is not trivial, as it has been shown to significantly impact the aqueous stability of the molecule and its propensity to induce the degradation of CRBN's natural neosubstrates, such as IKZF1 and IKZF3. nih.gov

Linker Composition and Length: The linker itself is a major source of variability. While PEG linkers of varying lengths (e.g., PEG2, PEG4) are common, simple alkyl chains are also frequently used. frontiersin.orgbroadpharm.combiochempeg.com The length, rigidity, and composition of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.comexplorationpub.com

Core Scaffold Analogs: The broader family of CRBN-recruiting ligands includes thalidomide analogs like lenalidomide (B1683929) and pomalidomide (B1683931), which are also widely employed in PROTAC design. explorationpub.comresearchgate.net These analogs introduce modifications to the phthalimide ring. Pomalidomide, for example, features an amino group at the 4-position of the phthalimide ring. nih.gov Lenalidomide has a similar structure but lacks one of the phthalimide carbonyl groups, a change that can lead to improved metabolic stability and physicochemical properties. frontiersin.orgnih.gov These subtle changes to the core scaffold can alter binding affinity and the geometry of the resulting ternary complex, thereby influencing degradation efficiency and selectivity. researchgate.netnih.gov

Table 2: Structural Comparison of Common CRBN Ligand Families for PROTACs

| Ligand Family | Core Structure | Common Linker Attachment Points | Key Structural Distinctions from Thalidomide |

|---|---|---|---|

| Thalidomide-based | Phthalimide-glutarimide | 4- or 5-position of phthalimide ring frontiersin.orgmedchemexpress.com | Baseline structure |

| Pomalidomide-based | 4-amino-phthalimide-glutarimide | 5-position of phthalimide ring | Presence of an amino group at the 4-position nih.gov |

| Lenalidomide-based | Phthalone-glutarimide | 7-position of phthalone ring | Lacks one phthalimide carbonyl group frontiersin.orgnih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (S,R,S)-AHPC-Boc |

| 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione |

| 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione |

| 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione |

| 3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione |

| 4-bromothalidomide |

| 4-hydroxythalidomide |

| 5-hydroxythalidomide |

| ARV-110 |

| ARV-471 |

| ARV-825 |

| CC-122 |

| CC-220 |

| CC-885 |

| dBET1 |

| FR259625 |

| Ibrutinib |

| JQ1 |

| LCL161 |

| Lenalidomide |

| Methyl bestatin |

| MZ1 |

| Pomalidomide |

| SAB355 |

| SAB401 |

| SJ34739 |

| SJ43489 |

| Thalidomide |

| Thalidomide 4-chloro |

| Thalidomide acid |

| Thalidomide-1-Me-5-NH2 |

| Thalidomide-4-carbaldehyde |

| Thalidomide-4-O-C14-NH2 hydrochloride |

| Thalidomide-4-O-C7-NH2 hydrochloride |

| Thalidomide-5-(PEG4-amine) |

| Thalidomide-5-carbaldehyde |

| Thalidomide-5-O-C4-NH2 hydrochloride |

| Thalidomide-5-NH2-CH2-COOH |

| This compound |

| Thalidomide-O-amido-PEG4-propargyl |

| Thalidomide-O-PEG2-propargyl |

| Thalidomide-O-PEG4-Azide |

| Thalidomide-propargyl |

| VH032 |

Design and Synthetic Methodologies for Thalidomide 5 O Peg4 Propargyl and Its Conjugates

Strategies for Site-Specific Functionalization of Thalidomide (B1683933) Scaffolds

The biological activity of thalidomide and its analogs is intrinsically linked to their chemical structure. Therefore, the ability to selectively modify specific positions on the thalidomide scaffold is paramount for the development of new derivatives with desired properties.

The 5'-position of the thalidomide molecule has been a focal point for chemical modification. Research has shown that substituents at this position can significantly influence the biological activity of the resulting analogs. For instance, the synthesis of 5'-substituted thalidomide analogs has been described where Michael reaction is used to prepare the necessary amino acid precursors. These precursors are then condensed with phthalic anhydrides and subsequently reacted with urea (B33335) to yield the desired 5'-substituted thalidomide derivatives as diastereomeric mixtures. nih.gov Notably, analogs with an additional aromatic substituent at the 5'-position of the thalidomide molecule have demonstrated greater activity than the parent thalidomide. nih.gov

Another approach involves the bromination of glutethimide, a related compound, followed by a series of reactions including treatment with sodium azide (B81097), hydrogenation, and reaction with phthalic anhydride (B1165640) to produce 5'-substituted analogs. nih.gov These synthetic strategies underscore the importance of regioselective control in modulating the therapeutic potential of thalidomide-based compounds.

Polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated into complex molecules like proteolysis-targeting chimeras (PROTACs) to improve solubility, modulate pharmacokinetic properties, and provide a flexible connection between different molecular moieties. targetmol.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com The synthesis of thalidomide conjugates often involves the attachment of PEG linkers of varying lengths. axispharm.com

A general strategy for preparing thalidomide-conjugate linkers has been developed, recognizing the vital role of linker properties in the success of the final conjugate. thieme-connect.de These linkers not only connect molecules but can also enhance cell permeability and act as solubilizing agents. thieme-connect.de For example, Thalidomide-O-amido-PEG4-propargyl is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. medchemexpress.com Similarly, Thalidomide-PEG5-COOH is another E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon ligand and a PEG linker. medchemexpress.com

The synthesis of these linkers often involves multi-step procedures. For instance, a described method involves reacting a thalidomide derivative with a bifunctional PEG linker that has a reactive group on each end, such as a carboxylic acid or an alkyne.

Integration of the Propargyl Handle in Synthetic Schemes

The propargyl group, with its terminal alkyne, is a versatile functional handle in chemical synthesis. Its inclusion in molecules like Thalidomide-5'-O-PEG4-propargyl allows for subsequent conjugation to other molecules through "click chemistry," a set of highly efficient and specific reactions.

The development of alkyne-functionalized thalidomide precursors is a key step in creating chemical probes for studying biological systems. Thalidomide, propargyl, for instance, is a click-activated form of thalidomide that can be used to create PROTACs. This precursor is designed with an alkyne functional handle at a position that does not significantly interfere with its binding to its target protein, cereblon.

The synthesis of these precursors often involves reacting a thalidomide derivative with a propargyl-containing reagent. For example, Thalidomide-O-C2-alkyne and Thalidomide-O-C4-alkyne are degrader building blocks that contain an E3 ligase ligand with a linker and an alkyne functional group. tenovapharma.comtenovapharma.com These can then be conjugated to target protein ligands through straightforward chemical reactions. tenovapharma.comtenovapharma.com

The modular nature of the synthesis of thalidomide conjugates allows for the rapid generation of libraries of related compounds. This is particularly useful in drug discovery, where a variety of analogs need to be screened to identify the most potent and selective compounds.

By having a set of functionalized thalidomide building blocks, such as those with different PEG linker lengths and a terminal alkyne, a diverse range of conjugates can be synthesized by reacting them with a library of target protein ligands that have a complementary reactive group, such as an azide. This modular approach, facilitated by the robust nature of click chemistry, accelerates the discovery of new therapeutic agents. medchemexpress.com

Advanced Synthetic Techniques for this compound-Based Probes

The synthesis of complex molecules like this compound often benefits from advanced synthetic techniques that improve efficiency and yield. One such technique is microwave-assisted synthesis. A one-pot, microwave-promoted procedure has been reported for the synthesis of thalidomide from glutamic acid, phthalic anhydride, and thiourea, yielding 60% of the product. researchgate.net This method avoids the need for high temperatures and multiple recrystallizations often required in traditional synthetic routes. researchgate.netencyclopedia.pub

Furthermore, the development of trifunctional oligoethyleneglycol-amine linkers through a convergent synthesis pathway provides access to branched, multifunctional PEG dendrons. rsc.org These discrete PEG-based dendrons can be useful for applications where multivalency is required, potentially leading to the development of more complex and potent thalidomide-based probes. rsc.org

The synthesis of this compound itself is a multi-step process that combines the strategies mentioned above. It involves the regioselective functionalization of the thalidomide scaffold at the 5'-position with a PEG4 linker, which is then terminated with a propargyl group. This synthesized compound incorporates the thalidomide-based cereblon ligand and a 4-unit PEG linker, with the propargyl group being reactive with azide molecules in the presence of a copper catalyst. medchemexpress.combpsbioscience.comtenovapharma.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugate Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier and widely used click chemistry reaction for bioconjugation and the synthesis of complex molecules like PROTACs. nih.govnih.gov This reaction forms a stable, covalent 1,2,3-triazole ring by joining a terminal alkyne with an azide. researchgate.net The process is renowned for its reliability, high yield, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.govresearchgate.net

The core of the CuAAC reaction involves a copper(I) catalyst. scispace.com In practice, this is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, with sodium ascorbate (B8700270) being the most common choice. scispace.com To enhance reaction rates and prevent oxidative damage to sensitive biomolecules, copper-binding ligands are frequently included. scispace.comnih.gov These ligands stabilize the copper(I) oxidation state, which is essential for the catalytic cycle. nih.gov

In the context of PROTAC synthesis, this compound provides the necessary terminal alkyne. medchemexpress.com This building block is reacted with a protein-targeting ligand that has been chemically modified to include an azide group. A notable research application involved the development of a PROTAC library targeting the Bromodomain and Extra-Terminal Domain 4 (BRD4) protein. rsc.org In this work, an alkyne-bearing E3 ligase ligand, similar in principle to this compound, was coupled with an azide-modified version of JQ1, a known BRD4 inhibitor. rsc.org The CuAAC reaction efficiently ligated the two components, rapidly generating a library of potential protein degraders. rsc.org

Compound Profile: this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O9 tenovapharma.comtenovapharma.com |

| Molecular Weight | 488.493 g/mol tenovapharma.comtenovapharma.com |

| Function | E3 Ligase Ligand-Linker Conjugate medchemexpress.com |

| Reactive Group | Terminal Alkyne (Propargyl) medchemexpress.com |

| Primary Application | PROTAC Synthesis via Click Chemistry medchemexpress.combpsbioscience.com |

Orthogonal Click Chemistry Strategies for PROTAC Assembly

While CuAAC is a powerful tool for synthesizing PROTACs as single molecules, their large size can sometimes hinder cellular permeability and other drug-like properties. chemrxiv.org To address this, orthogonal click chemistry strategies have been developed, enabling the assembly of PROTACs in situ from smaller, more easily delivered precursors. rsc.orgnih.gov Orthogonal chemistry refers to the use of multiple, distinct chemical reactions that can occur in the same vessel without interfering with one another.

A leading strategy in this domain is the creation of "Click-Formed Proteolysis-Targeting Chimeras" (CLIPTACs). rsc.orgnih.gov This approach involves administering two separate molecules that self-assemble inside the cell to form the active PROTAC. nih.gov A prominent example utilizes the bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). rsc.org Researchers synthesized a thalidomide derivative functionalized with a tetrazine group and, separately, a JQ1 ligand conjugated to a TCO moiety (JQ1-TCO). rsc.org When introduced to cells, the two components react rapidly and specifically via tetrazine ligation to form the full JQ1-PROTAC, which then successfully induces the degradation of the BRD4 protein. rsc.org The fast kinetics of this reaction are critical for its success at the low micromolar concentrations typical within a cell. rsc.org

Beyond tetrazine ligation, the field is exploring other orthogonal reactions for PROTAC assembly. These include:

Sulfonyl Fluoride Exchange (SuFEx): Another Sharpless-defined click reaction that involves transformations of sulfonyl fluorides and is not a cycloaddition process. rsc.org

Reversible Covalent Chemistry: Used in the development of Self-Assembled PROTACs (SAPTACs), this approach employs reversible reactions. chemrxiv.org For instance, ligands linked to phenylboronic acid and catechol can assemble in cellulo to form a functional degrader, with the degradation efficiency linked to the stability of the reversible bond. chemrxiv.org

These advanced orthogonal strategies offer a sophisticated method for conditional and targeted PROTAC assembly, potentially overcoming some of the delivery and pharmacokinetic challenges associated with large bifunctional molecules.

Molecular Interactions and Mechanisms of Action Mediated by Thalidomide 5 O Peg4 Propargyl

Cereblon (CRBN) Recruitment and E3 Ubiquitin Ligase Modulation

The thalidomide (B1683933) portion of Thalidomide-5'-O-PEG4-propargyl is central to its mechanism of action, which hinges on its ability to recruit and modulate the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govrsc.org

The thalidomide moiety binds directly to Cereblon (CRBN), which functions as the substrate receptor component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govrsc.org This interaction is crucial for the subsequent downstream effects. The binding of thalidomide to CRBN is a key event that initiates the degradation of specific proteins. nih.gov This binding occurs within a C-terminal region of CRBN. nih.gov Interestingly, the binding of thalidomide and its analogs can also inhibit the auto-ubiquitination of CRBN, leading to its stabilization and increased levels within the cell. nih.govnih.gov This, in turn, can enhance the degradation of target proteins. nih.gov

The binding of the thalidomide moiety to CRBN induces a conformational change in the CRL4^CRBN^ complex. This alteration of the complex's structure is fundamental to its modified function. The ligand-bound CRBN presents a new interface that can recognize and bind to proteins that it would not normally interact with. nih.govrsc.org This induced proximity is the cornerstone of the therapeutic and teratogenic effects of thalidomide and its derivatives.

In the absence of a ligand like thalidomide, the CRL4^CRBN^ E3 ubiquitin ligase complex has its own set of native substrates. However, when thalidomide or a derivative binds to CRBN, it effectively reprograms the substrate specificity of the ligase. nih.govrsc.orgscispace.com CRBN then acts as a ligand-dependent substrate receptor, meaning its choice of protein targets is dictated by the presence and chemical nature of the bound ligand. nih.govscispace.com This hijacking of the ubiquitin-proteasome system allows for the targeted degradation of specific proteins, referred to as "neo-substrates." nih.govrsc.org

Neo-Substrate Recognition and Ubiquitination Mechanisms

The thalidomide-induced modulation of CRL4^CRBN^ leads to the recognition and subsequent ubiquitination of a new set of protein targets.

A significant breakthrough in understanding the effects of thalidomide was the identification of its neo-substrates. These are proteins that are targeted for degradation only when thalidomide or a related compound is bound to CRBN. Key neo-substrates that have been identified include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are essential for the survival of multiple myeloma cells. elifesciences.orgnih.gov Their degradation is a primary mechanism behind the anti-myeloma activity of thalidomide and its analogs. nih.gov

SALL4 (Sal-like protein 4): This is a developmental transcription factor. elifesciences.orgnih.gov The degradation of SALL4 has been linked to the teratogenic effects of thalidomide, as mutations in the SALL4 gene can cause developmental syndromes with features that overlap with thalidomide-induced birth defects. elifesciences.orgnih.govelifesciences.org

PLZF (Promyelocytic leukemia zinc finger protein): The degradation of this transcription factor has also been implicated in the teratogenic effects of thalidomide and its metabolites. nih.govnih.govembopress.org

Table 1: Key Thalidomide-Dependent Neo-substrates and their Functions

| Neo-substrate | Function | Implicated Effect of Degradation |

|---|---|---|

| Ikaros (IKZF1) | Lymphoid transcription factor | Anti-myeloma activity |

| Aiolos (IKZF3) | Lymphoid transcription factor | Anti-myeloma activity |

| SALL4 | Developmental transcription factor | Teratogenicity |

| PLZF | Transcription factor | Teratogenicity |

Ligand-Induced Substrate Specificity Alterations of CRL4^CRBN^

The structure of the specific immunomodulatory drug (IMiD) bound to CRBN dictates which neo-substrates will be recruited for degradation. nih.gov For instance, while thalidomide and its analog lenalidomide (B1683929) both lead to the degradation of Ikaros and Aiolos, lenalidomide is more potent in inducing the degradation of Casein Kinase 1 alpha (CK1α), a protein implicated in 5q-myelodysplastic syndrome. nih.govelifesciences.org This demonstrates that subtle changes in the ligand's structure can significantly alter the substrate preference of the CRL4^CRBN^ complex. The thalidomide-bound CRBN creates a molecular glue, effectively sticking the neo-substrate to the E3 ligase, which then tags it with ubiquitin for proteasomal degradation. scispace.com

Ubiquitin Transfer Cascades Initiated by PROTAC Formation

The formation of the ternary complex, consisting of the PROTAC, the target protein, and the E3 ligase, is the critical first step in initiating the ubiquitin transfer cascade. nih.gov While essential, the mere formation of this complex does not guarantee successful protein degradation. nih.gov The dynamics of the PROTAC-induced degradation complex are pivotal for the subsequent ubiquitination process. nih.gov

Once the ternary complex is formed, it recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin. dimensioncap.com The E3 ligase, in this case, CRBN as part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex, facilitates the transfer of ubiquitin from the E2 enzyme to specific lysine (B10760008) residues on the surface of the target protein. nih.govnih.gov Atomistic molecular dynamics simulations have shown that the flexibility of the PROTAC linker allows the target protein to be positioned optimally within the E3 ligase complex, exposing its surface lysines to the catalytic pocket of the E2/ubiquitin cascade for efficient ubiquitination. nih.gov

The linker's composition and length can influence the residue-interaction networks and govern the essential motions of the entire degradation machinery, thereby impacting the efficiency of ubiquitination. nih.gov For instance, simulations have demonstrated that certain conformations of the ternary complex, influenced by the PROTAC linker, can favorably position the target protein's lysine residues near the E2 ligase, which is responsible for the catalytic transfer of ubiquitin. dimensioncap.com This process can be modulated by specific E2 enzymes, such as UBE2D3 and UBE2G1, which have been shown to be required for the degradation of certain neosubstrates induced by thalidomide and its derivatives. nih.gov

Structural Biology and Computational Modeling of Ternary Complexes

Crystallographic Insights into CRBN-Ligand-Substrate Complexes

X-ray crystallography has provided invaluable atomic-level insights into the architecture of CRBN-ligand-substrate complexes. These studies have been fundamental in understanding how immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) mediate the recruitment of neosubstrates to the CRL4^CRBN^ E3 ligase. nih.govnih.gov

Crystal structures have revealed that IMiDs bind to a conserved pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN. nih.govnih.gov This binding is stabilized by a network of hydrogen bonds and van der Waals interactions. nih.gov Key residues in this pocket, such as tryptophans W380, W386, and W400, and phenylalanine F402, are crucial for ligand interaction. nih.gov The binding of the IMiD modifies the surface of CRBN, creating a new interface for the recruitment of specific substrate proteins. acs.org

The development of new CRBN constructs, such as CRBN^midi^, which is more amenable to expression and purification, has facilitated the determination of high-resolution co-crystal structures of both binary (CRBN-ligand) and ternary (CRBN-ligand-substrate) complexes. biorxiv.orgresearchgate.net These structural studies are instrumental in accelerating the structure-based design of novel CRBN-based therapeutics, including PROTACs. biorxiv.org

Molecular Dynamics Simulations in PROTAC Design and Optimization

Molecular dynamics (MD) simulations have become an indispensable computational tool for understanding the dynamic nature of PROTAC-mediated ternary complexes. dimensioncap.comcomputabio.com Unlike static crystal structures, MD simulations can capture the conformational changes, solvent effects, and binding/debinding events that occur over time, providing a deeper understanding of the degradation mechanism. computabio.com

MD simulations are particularly valuable in PROTAC design for several reasons:

Predicting Optimal Linker Length and Composition: The flexibility and geometry of the linker are critical for the stability and degradation efficiency of the ternary complex. nih.govdimensioncap.com MD simulations can be used to explore different linker conformations and predict optimal lengths that facilitate favorable protein-protein interactions. nih.govcomputabio.com

Evaluating Ternary Complex Stability: Simulations can assess the stability of the ternary complex under physiological conditions, which is a key determinant of PROTAC efficacy. computabio.com

Investigating Protein Dynamics: MD simulations can reveal how PROTAC binding influences the dynamics of both the target protein and the E3 ligase, including the allosteric propagation of conformational changes. nih.govcomputabio.com This is crucial for understanding how the complex orients itself for efficient ubiquitin transfer. nih.gov

Overcoming Limitations of Static Models: Protein complexes are not rigid structures but exist as an ensemble of conformations. dimensioncap.com MD simulations allow for the exploration of this conformational landscape, providing a more realistic representation of the biological system. dimensioncap.com

Various computational approaches, including all-atom MD simulations and enhanced sampling techniques, are employed to model the structural dynamics of the entire degradation machinery. nih.govcomputabio.com

Rational Design Principles for PROTAC Optimization based on Structural Data

The rational design of PROTACs is a multifaceted process that integrates structural biology, computational modeling, and experimental validation. nscc-gz.cnnih.govnih.govbiorxiv.orgillinois.edu The goal is to create molecules with high potency and selectivity for the target protein. nih.govbiorxiv.orgillinois.edu

Key principles for rational PROTAC optimization based on structural data include:

Structure-Based Linker Design: High-resolution crystal structures of ternary complexes provide a template for designing linkers that can optimally bridge the target protein and the E3 ligase. nih.gov Computational tools like Rosetta have been used to design linkers by docking the target and E3 ligase proteins and then building a linker between the bound warheads. nih.gov

Leveraging Cooperativity: Cooperativity refers to the influence of binary complex formation (PROTAC-target or PROTAC-E3 ligase) on the stability of the ternary complex. nih.gov Positive cooperativity, where the formation of a binary complex enhances the formation of the ternary complex, is a desirable feature in PROTACs as it can improve their efficacy. nih.gov Structural insights can guide the design of PROTACs that induce favorable protein-protein interactions and thus positive cooperativity. nih.gov

Computational Screening and Optimization: A combination of deep learning and molecular dynamics can accelerate the design process. nscc-gz.cn Deep learning models can be trained to generate novel and chemically feasible PROTAC linkers. nscc-gz.cnacs.org These candidates can then be evaluated using molecular docking and MD simulations to predict their binding modes and the stability of the resulting ternary complexes. nscc-gz.cnacs.org Free energy perturbation (FEP) simulations can further refine these predictions by calculating the relative binding affinities of different PROTAC analogs. acs.org

This iterative cycle of design, computational evaluation, synthesis, and experimental testing allows for the rapid optimization of PROTACs with improved degradation capabilities. nscc-gz.cnnih.govbiorxiv.orgillinois.edu

Applications in Targeted Protein Degradation Research

Design and Development of Thalidomide-5'-O-PEG4-propargyl-Based PROTACs

PROTACs are heterobifunctional molecules composed of three key parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.govmedchemexpress.com The design of effective PROTACs is a complex process that involves careful optimization of each of these components to induce the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov This ternary complex formation is a critical step that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role in the efficacy of a PROTAC. explorationpub.com Its length and chemical composition are critical factors that must be carefully optimized. mtroyal.ca If the linker is too short, it may cause steric clashes that prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination to occur. explorationpub.com

The PEG4 component of this compound provides a flexible and water-soluble linker of a specific length. Research has shown that the length of the PEG linker can significantly impact the degradation activity of a PROTAC. For instance, in the development of PROTACs targeting p38α and p38β kinases, optimization of the linker length was found to be crucial for their degradation-inducing activity. mtroyal.ca Similarly, studies on homo-PROTACs for the degradation of CRBN identified a short 8-atom long PEG linker as optimal. explorationpub.com The composition of the linker is also a key determinant of a PROTAC's properties, including its solubility and cell permeability. nih.gov

| PROTAC Target | Linker Characteristics | Impact on Efficacy | Reference |

|---|---|---|---|

| p38α/β | Optimization of linker length and composition was critical. | Determined the degradation-inducing activity of the PROTACs. | mtroyal.ca |

| CRBN (homo-PROTAC) | An 8-atom long PEG linker was found to be optimal. | Achieved efficient degradation of the target protein. | explorationpub.com |

| TBK1 | Linkers shorter than 12 atoms showed no activity, while longer linkers were effective. | Demonstrated a clear length-dependent degradation potential. | explorationpub.com |

The propargyl group on this compound allows for the straightforward attachment of various target protein ligands using a highly efficient and versatile chemical reaction known as "click chemistry". medchemexpress.commedchemexpress.com Specifically, the alkyne group of the propargyl can react with an azide (B81097) group on a target protein ligand in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.com This reaction is known for its high yield, mild reaction conditions, and compatibility with a wide range of functional groups, making it ideal for the synthesis of PROTAC libraries. medchemexpress.com

This "click chemistry" approach enables the rapid and parallel synthesis of a diverse range of PROTACs, facilitating the exploration of different target proteins. medchemexpress.com By simply preparing various azide-functionalized target protein ligands, researchers can readily conjugate them to this compound to generate a library of PROTACs for screening and optimization. medchemexpress.com

The ultimate goal in PROTAC design is to achieve high specificity for the target protein and maximum degradation efficiency. nih.gov Several factors contribute to these outcomes, including the binding affinities of the ligands for their respective proteins, the stability of the ternary complex, and the geometry of the ternary complex which influences the efficiency of ubiquitin transfer. nih.govexplorationpub.com

The choice of the attachment point for the linker on both the target protein ligand and the E3 ligase ligand is a critical consideration. explorationpub.com This attachment point can significantly affect the stability of the resulting PROTAC and its ability to induce degradation. nih.gov For instance, studies on thalidomide-based PROTACs have shown that attaching the linker at different positions on the phthalimide (B116566) ring can impact the stability and neosubstrate degradation ability of the resulting compounds. nih.gov

The rational design of PROTACs is an iterative process that often involves synthesizing and evaluating a library of compounds with variations in the linker, attachment points, and ligands. nih.gov The data gathered from these studies helps to build a structure-activity relationship (SAR) that guides the design of more potent and selective PROTACs. nih.gov

In Vitro Methodologies for Investigating Protein Degradation

A variety of in vitro methods are employed to study the efficacy and mechanism of action of PROTACs. These assays are essential for quantifying the degradation of the target protein and for characterizing the involvement of the ubiquitin-proteasome pathway. nih.gov

The most direct way to assess the activity of a PROTAC is to measure the levels of the target protein in cells after treatment. researchgate.net Several cell-based assays are commonly used for this purpose:

Western Blotting: This traditional and widely used technique relies on antibodies to detect and quantify the relative amount of the target protein in cell lysates. nih.govresearchgate.net It provides a qualitative or semi-quantitative measure of protein degradation.

Mass Spectrometry (MS)-based Proteomics: This powerful technique allows for the global and unbiased quantification of thousands of proteins in a cell. nih.govresearchgate.net It can be used to confirm the specific degradation of the target protein and to identify any off-target effects of the PROTAC.

Luminescence-based Reporter Assays: These assays utilize engineered reporter systems, such as Nano-Glo® HiBiT, to provide a sensitive and quantitative readout of target protein levels in live cells. acs.orgpromega.com The HiBiT system, for instance, allows for the kinetic monitoring of protein degradation and recovery. biorxiv.org

Cellular Thermal Shift Assay (CETSA): This method assesses the engagement of the PROTAC with its target protein in cells by measuring changes in the protein's thermal stability. researchgate.net

| Assay Method | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Western Blotting | Antibody-based detection of protein levels in cell lysates. | Widely accessible, detects endogenous proteins. | Semi-quantitative, requires specific antibodies. | nih.govresearchgate.net |

| MS-based Proteomics | Global, unbiased quantification of proteins. | High specificity, identifies off-targets. | Requires specialized equipment and expertise. | nih.govresearchgate.net |

| Luminescence-based Reporter Assays | Real-time, quantitative measurement of protein levels in live cells. | High sensitivity, kinetic measurements. | Requires genetic modification of cells. | acs.orgpromega.com |

| CETSA | Measures target engagement based on thermal stability shifts. | Label-free, confirms target binding in cells. | Indirect measure of degradation, requires high-quality antibodies. | researchgate.net |

To confirm that the observed protein degradation is occurring through the intended ubiquitin-proteasome pathway, researchers perform ubiquitination assays and other experiments to characterize the mechanism. nih.gov

Ubiquitination Assays: These assays directly measure the attachment of ubiquitin to the target protein. This can be done by immunoprecipitating the target protein from cell lysates and then using an antibody that recognizes ubiquitin to detect its presence via Western blotting. nih.gov

Proteasome Inhibition: To confirm the involvement of the proteasome, cells are co-treated with the PROTAC and a proteasome inhibitor, such as MG132. nih.gov If the PROTAC-induced degradation of the target protein is blocked or reduced in the presence of the inhibitor, it provides strong evidence for a proteasome-dependent mechanism. nih.gov

Neddylation Pathway Inhibition: The activity of Cullin-RING E3 ligases, including CRBN, is dependent on a process called neddylation. Inhibiting this pathway with compounds like MLN4924 can be used to confirm the involvement of a Cullin-RING ligase in the PROTAC-mediated degradation. nih.gov

By employing these methodologies, researchers can thoroughly characterize the activity of this compound-based PROTACs and gain valuable insights into the complex process of targeted protein degradation.

Assessment of Protein Degradation Kinetics and Potency

Once this compound is incorporated into a full PROTAC molecule, that PROTAC's effectiveness must be rigorously evaluated. This involves assessing the kinetics (the speed of degradation) and the potency (the concentration required for degradation) of its action against the target protein.

Researchers employ several quantitative techniques to measure these parameters. A common method involves treating cultured cells with varying concentrations of the PROTAC over different time points. The levels of the target protein are then measured, typically using methods like Western blotting or quantitative mass spectrometry. From this data, key metrics of degradation performance are calculated:

DC₅₀ (Degradation Concentration 50%) : The concentration of the PROTAC required to degrade 50% of the target protein at a specific time point. A lower DC₅₀ value indicates higher potency.

Dₘₐₓ (Maximum Degradation) : The maximum percentage of protein degradation achievable with the PROTAC, regardless of concentration. This reflects the efficacy of the degrader.

Time to Dₘₐₓ : The time required to reach the maximal level of protein degradation.

These assessments are critical for optimizing the structure of a PROTAC, including the choice of linker and target-binding warhead, to achieve the most potent and rapid degradation profile possible.

Table 1: Representative Data for Potency and Kinetic Assessment of a Hypothetical PROTAC

This interactive table illustrates the type of data generated when assessing a PROTAC built using a thalidomide-based linker.

| Parameter | Value | Description |

| Target Protein | BRD4 | A well-known target for PROTAC development. |

| PROTAC Used | Hypothetical-PROTAC-1 | Comprising a BRD4 ligand, this compound, and linker. |

| DC₅₀ | 15 nM | The concentration needed to degrade 50% of BRD4 after 24 hours. |

| Dₘₐₓ | >95% | The maximal degradation of BRD4 achieved. |

| Time to Dₘₐₓ | 18 hours | The time point at which the maximum degradation was observed. |

Chemical Proteomics and Target Identification using this compound Probes

Beyond its role as a PROTAC building block, this compound is a powerful tool in chemical proteomics. broadpharm.com Its structure is ideal for creating probes to explore the cellular interactions of thalidomide-based degraders. The thalidomide (B1683933) part directs the probe to the CRBN E3 ligase, while the terminal propargyl group enables covalent attachment to reporter tags or affinity matrices via click chemistry. medchemexpress.commedchemexpress.com

Affinity Purification Approaches for Protein Complex Isolation

A primary application of this probe is in the isolation of protein complexes for subsequent analysis. In this approach, the probe can be used to perform "pulldown" experiments from cell lysates. The general workflow is as follows:

The this compound probe (either alone or as part of a full PROTAC) is incubated with cell lysate to allow it to bind to CRBN and its associated proteins.

An azide-functionalized solid support, such as magnetic beads, is added.

In the presence of a copper catalyst, a highly efficient "click" reaction (copper-catalyzed azide-alkyne cycloaddition or CuAAC) occurs, covalently linking the probe's propargyl group to the azide on the beads. medchemexpress.com

The beads, now carrying the probe and any bound proteins, are magnetically separated from the rest of the lysate.

After washing away non-specifically bound proteins, the isolated protein complexes are eluted for analysis.

This method allows researchers to physically isolate the ternary complex (E3 ligase-PROTAC-Target Protein) and other interacting partners for identification.

Quantitative Mass Spectrometry-Based Proteomics for Target Deconvolution

Once protein complexes are isolated via affinity purification, quantitative mass spectrometry is the definitive method for identifying and quantifying their components. nih.gov This process, often referred to as target deconvolution, confirms that a PROTAC is engaging its intended target.

The protein sample eluted from the affinity beads is digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technology separates the peptides and then fragments them to determine their amino acid sequence, which allows for the unambiguous identification of the parent proteins. By comparing the abundance of proteins captured by the active probe against a negative control, researchers can confidently identify the specific targets. This is crucial for validating the mechanism of action of a new PROTAC.

Table 2: Illustrative Mass Spectrometry Results from an Affinity Pulldown Experiment

This interactive table shows a simplified, hypothetical outcome of a quantitative proteomics experiment to identify proteins interacting with a PROTAC.

| Protein Identified | Abundance (Probe Sample) | Abundance (Control Sample) | Enrichment Fold-Change | Conclusion |

| Target Protein X | High | Negligible | >100x | Confirmed on-target engagement. |

| Cereblon (CRBN) | High | Negligible | >100x | Confirmed engagement of the E3 ligase. |

| DDB1 | High | Negligible | >90x | Component of the CRBN E3 ligase complex. |

| Actin | Low | Low | ~1x | Common background protein, not a specific interactor. |

Advancements in Chemical Biology Tools and Induced Proximity Research with Thalidomide 5 O Peg4 Propargyl

Expansion of E3 Ligase Recruitment Beyond CRBN (Conceptual Integration)

The first wave of successful PROTACs predominantly utilized ligands for the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.gov While Thalidomide-5'-O-PEG4-propargyl is a CRBN-recruiting building block, its utility is best understood within the broader context of expanding the E3 ligase toolbox. bpsbioscience.comtenovapharma.comnih.gov The reliance on a limited number of E3 ligases presents challenges, as their expression levels can vary between different tissues and cell types, potentially limiting the therapeutic window of a PROTAC.

Design of PROTACs with Alternative E3 Ligase Ligands (e.g., VHL, IAP)

To broaden the applicability of TPD, researchers have actively pursued the development of ligands for other E3 ligases. The most prominent alternatives to CRBN are VHL and the Inhibitor of Apoptosis Proteins (IAPs). researchgate.netmedchemexpress.com

Von Hippel-Lindau (VHL) : VHL is a substrate recognition component of the CUL2 E3 ligase complex. nih.gov The development of potent, small-molecule VHL ligands, such as derivatives of (S,R,S)-AHPC, was a crucial step in advancing the PROTAC field, providing a viable and widely used alternative to CRBN-based degraders. nih.govmedchemexpress.com The choice between a VHL- or CRBN-based PROTAC can influence degradation efficiency, selectivity, and potential off-target effects, making it a critical parameter in degrader design. researchgate.net

Inhibitor of Apoptosis Proteins (IAPs) : The IAP family of proteins also functions as E3 ligases. researchgate.netnih.gov Small molecules that mimic the N-terminus of the pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases) can bind to IAPs and be incorporated into PROTACs. nih.gov Bestatin and its derivatives are examples of ligands used to recruit IAPs for targeted degradation. researchgate.netnih.gov

The conceptual importance of this compound lies in its modularity, which mirrors the design of PROTACs using these alternative E3 ligase ligands. The availability of distinct, ready-to-use building blocks for different E3 ligases (CRBN, VHL, IAP, etc.) allows researchers to systematically explore which E3 ligase is optimal for degrading a specific protein of interest in a particular biological context.

Exploration of Diverse Linker Chemistries for Induced Proximity

PEG Linkers : PEG linkers are among the most common motifs in PROTAC design. nih.govbiochempeg.com The tetra-ethylene glycol (PEG4) unit in this compound imparts several favorable properties. It increases the hydrophilicity and water solubility of the resulting PROTAC, which is beneficial given that PROTACs are often large molecules with poor solubility. precisepeg.comjenkemusa.com Furthermore, PEG linkers are flexible and available in various lengths, allowing for systematic tuning of the distance and orientation between the E3 ligase and the target protein to achieve optimal degradation. nih.govbiochempeg.com

Propargyl Group for Click Chemistry : The terminal propargyl group (an alkyne) is a key functional feature, enabling highly efficient and bioorthogonal "click chemistry." medchemexpress.commedchemexpress.com Specifically, it allows for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which tethers the E3 ligase-linker module to a target-binding ligand that has been modified with an azide (B81097) group. nih.gov This modular approach dramatically accelerates the synthesis and optimization of PROTACs, as it allows for the rapid creation of libraries with diverse target ligands, linker attachment points, and linker lengths from a common building block. nih.govrsc.org

Engineering Novel PROTAC Architectures

As the TPD field matures, researchers are moving beyond standard bifunctional degraders to create more complex and functionally diverse molecules. The modular synthesis enabled by building blocks like this compound is instrumental in constructing these novel architectures.

Multi-Targeting PROTACs and Bifunctional Degrader Design

The classic PROTAC has one "warhead" for the target protein and one for the E3 ligase. nih.gov However, new designs are emerging that can engage multiple targets simultaneously.

Multi-Targeting PROTACs : These molecules are designed to degrade two or more distinct proteins. For example, a PROTAC could be synthesized with two different warheads connected to a single E3 ligase ligand. This approach could be valuable for targeting interconnected signaling pathways in diseases like cancer.

Bifunctional/Trivalent Degraders : Some PROTACs have been designed with multiple copies of the same ligand. For instance, a trivalent PROTAC with two warheads for the same target protein and one E3 ligase ligand was shown to enhance degradation potency by increasing binding avidity. rsc.org Conversely, "dual-ligand" PROTACs with two warheads and two E3 ligase ligands have also been explored to facilitate the formation of more stable ternary complexes. rsc.org

The synthesis of these complex, multi-component molecules is greatly simplified by using a click-ready building block. A researcher can synthesize various azide-functionalized warheads and readily conjugate them to this compound to explore these advanced designs. nih.gov

Development of Optogenetic or Chemically Inducible Degraders

A significant challenge for PROTACs as therapeutics is the potential for off-target or systemic toxicity due to their catalytic nature. nih.gov To address this, researchers are developing methods to control protein degradation with spatiotemporal precision.

Optogenetic Degraders (Opto-PROTACs) : These are PROTACs that can be activated or deactivated by light. nih.gov One common strategy involves incorporating a photoswitchable element, such as an azobenzene (B91143) group, into the linker, allowing the distance between the two ends of the PROTAC to be controlled by different wavelengths of light.

Chemically Inducible Degraders : An alternative approach is to "cage" a critical functional group on the PROTAC with a photolabile group. nih.gov The PROTAC remains inactive in the dark but is released upon irradiation with light, enabling precise spatial and temporal control over protein degradation. nih.gov The propargyl group in this compound, while primarily used for click chemistry, represents a versatile chemical handle that could potentially be modified for conjugation to caging groups or other inducible elements as part of a broader synthetic strategy. nih.goviris-biotech.de

Future Perspectives in Chemical Probe Design and Targeted Protein Degradation

The field of targeted protein degradation is poised for continued rapid growth, with several key areas of future development. nih.govmarinbio.com Building blocks like this compound are central to enabling this progress.

One of the most significant future goals is the expansion of the "druggable" proteome by developing ligands for a much wider array of E3 ligases, which would allow for more tissue-specific and selective protein degradation. marinbio.comacs.org As new E3 ligase ligands are discovered, they will likely be commercialized as modular, linker-equipped building blocks, following the successful template of CRBN and VHL-based reagents.

Furthermore, there is a growing emphasis on "linkerology"—the rational design of linkers to control the conformation of the ternary complex and improve the drug-like properties of PROTACs. enamine.net This includes developing rigid or conformationally restricted linkers to improve selectivity and exploring linkers that are cleavable in specific cellular environments.

Finally, the need for high-throughput synthesis and screening methods is paramount to accelerating the discovery of new degraders. nih.gov The click chemistry handle present in this compound directly addresses this need, enabling the rapid, parallel synthesis of large PROTAC libraries for efficient screening and lead optimization. nih.govrsc.org As the field moves toward tackling more challenging targets and developing more sophisticated degrader platforms, the availability of versatile, well-characterized chemical building blocks will remain a cornerstone of innovation. nih.govmarinbio.com

Machine Learning and AI-Driven Approaches in PROTAC Design

The rational design of effective PROTACs is a complex challenge due to the many variables that influence their efficacy, including the choice of E3 ligase ligand, target protein ligand, and the nature of the linker connecting them. digitellinc.com Machine learning (ML) and artificial intelligence (AI) are increasingly being employed to navigate this complexity and accelerate the development of novel PROTACs. rsc.orgresearchgate.net

Predictive Modeling: ML algorithms can analyze large datasets of existing PROTACs to identify patterns and relationships between their structural features and their degradation efficiency. cbirt.net These models can then predict the potential activity of new PROTAC designs, helping researchers to prioritize the most promising candidates for synthesis and testing. cbirt.net For instance, deep learning models can predict ligand-protein interactions and the stability of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase. researchgate.net

Linker Optimization: The linker plays a critical role in a PROTAC's ability to induce a stable and productive ternary complex. ML models can analyze how the length, rigidity, and chemical composition of the linker affect PROTAC efficacy, guiding the design of linkers that are more likely to facilitate successful protein degradation. cbirt.net

Generative Models: AI can be used to generate entirely new PROTAC structures that are predicted to have high degradation potency and selectivity. digitellinc.com These generative approaches can explore a vast chemical space to propose innovative molecules that might not be conceived through traditional design methods. anhornmed.com

De Novo Design: Comprehensive PROTAC design strategies that simultaneously optimize the warhead, linker, and E3 ligase ligand are being developed. rsc.org This holistic approach, powered by ML, can account for the intricate interplay between the different components of the PROTAC molecule. rsc.org

Table 1: AI and Machine Learning Applications in PROTAC Design

| Application | Description | Key Benefits |

| Predictive Modeling | Utilizes algorithms to forecast the degradation efficiency and potency of novel PROTACs based on their structural features. researchgate.netcbirt.net | Prioritizes promising candidates, reducing the need for extensive empirical screening. cbirt.net |

| Linker Optimization | Employs ML to analyze the impact of linker characteristics on ternary complex formation and stability. cbirt.net | Facilitates the design of linkers that enhance degradation efficacy. cbirt.net |

| Generative Design | Leverages AI to create novel PROTAC structures with desired properties. digitellinc.comanhornmed.com | Expands the chemical space for PROTACs beyond known scaffolds. anhornmed.com |

| Holistic Optimization | Simultaneously optimizes all components of the PROTAC (warhead, linker, E3 ligase ligand) for improved overall performance. rsc.org | Leads to the design of more effective and specific PROTACs. rsc.org |

Emerging Methodologies for In Vivo Target Engagement

Confirming that a chemical probe or drug candidate interacts with its intended target within a living organism is a critical step in drug discovery and chemical biology research. nih.gov This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret the outcomes of in vivo studies. researchgate.net While traditional methods exist, new and emerging technologies are providing more detailed and comprehensive data on target engagement in complex biological systems. nih.govacs.org

Several innovative approaches are being developed and refined to assess in vivo target engagement:

Chemoproteomic Methods: These techniques offer a global view of a compound's interactions across the proteome. nih.gov Thermal proteome profiling (TPP), for example, measures changes in the thermal stability of proteins upon ligand binding, allowing for the identification of direct targets and off-targets in living cells and even in vivo. researchgate.net

Activity-Based Protein Profiling (ABPP): Competitive ABPP can be used to measure the engagement and selectivity of inhibitors in animal models. nih.gov This method often involves using covalent probes with bioorthogonal handles (like an alkyne group) that allow for the direct measurement of target engagement via click chemistry. nih.gov

Advanced Imaging Techniques: Techniques like fluorescence anisotropy can be used to quantify drug-target engagement in single cells. acs.org This involves using fluorescently tagged molecules that exhibit a change in their light emission properties upon binding to a protein. acs.org

Skin Suction Blister Model: This minimally invasive method allows for the study of target engagement in the skin by creating a blister and analyzing the fluid within it. nih.gov This technique has been successfully used to measure cytokine levels and assess the pharmacokinetic and target engagement of antibody-based drugs in the skin compartment. nih.gov

Table 2: Comparison of In Vivo Target Engagement Methodologies

| Methodology | Principle | Advantages | Limitations |

| Chemoproteomics (e.g., TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. researchgate.net | Provides a global view of target and off-target interactions. nih.gov | Can be technically demanding and data analysis can be complex. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label active enzymes, allowing for competitive assessment of target engagement. nih.gov | Enables direct measurement of target engagement and selectivity in vivo. nih.gov | Primarily applicable to enzymes with reactive residues. |

| Advanced Imaging (e.g., Fluorescence Anisotropy) | Measures changes in the polarization of fluorescent light emitted by a tagged molecule upon binding to its target. acs.org | Allows for quantification of target engagement in single, living cells. acs.org | Requires a suitable fluorescent probe for the target of interest. |

| Skin Suction Blister | Involves creating a blister on the skin to collect interstitial fluid for analysis of drug and target levels. nih.gov | Minimally invasive method for assessing target engagement in a specific tissue. nih.gov | Limited to assessing targets accessible in the skin. |

The development and application of these advanced methodologies are crucial for validating the in vivo efficacy of novel chemical probes and therapeutics, including those derived from this compound.

Conclusion

Summary of Key Contributions of Thalidomide-5'-O-PEG4-propargyl to Chemical Biology

The primary contribution of this compound lies in its role as a fundamental component in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.commedchemexpress.com This technology offers a powerful strategy for targeted protein degradation, a novel therapeutic modality in drug discovery. nih.gov

The thalidomide (B1683933) moiety of the molecule specifically engages with the CRBN E3 ligase, a key player in the ubiquitin-proteasome system. nih.gov The PEG4 linker provides the necessary spacing and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase. The terminal propargyl group serves as a reactive handle, enabling the straightforward conjugation of a ligand that binds to a specific protein of interest. tenovapharma.com This modular design has significantly streamlined the synthesis of new PROTACs for research purposes.

Unresolved Questions and Challenges in PROTAC Research and Development

Despite the significant advancements in PROTAC technology, several challenges and unanswered questions remain.

Pharmacokinetics and Pharmacodynamics: The catalytic nature of PROTACs complicates the evaluation of their pharmacokinetic (PK) and pharmacodynamic (PD) properties using traditional methods. acs.org Establishing reliable PK/PD evaluation systems is crucial for their clinical development. acs.org

Drug Resistance: The potential for cancer cells to develop resistance to PROTACs is a significant concern. molecularcloud.org Resistance can arise from mutations in the E3 ligase or other components of the ubiquitin-proteasome pathway. molecularcloud.org

"Undruggable" Targets: While PROTACs hold promise for targeting proteins previously considered "undruggable," more successful examples are needed to fully validate their potential in this area. acs.org Many disease-causing proteins lack the well-defined active sites that are typically targeted by traditional small-molecule inhibitors. pharmacytimes.com

Molecular Glue vs. PROTAC Mechanisms: Some PROTACs may function through a "molecular glue" mechanism, where the small molecule induces the interaction between the E3 ligase and the target protein, rather than simply linking them. acs.org Distinguishing between these mechanisms and potentially harnessing their synergy is an ongoing area of research. acs.org

Expanding the E3 Ligase Toolbox: The majority of current PROTACs utilize a limited number of E3 ligases, such as CRBN and VHL. acs.org Expanding the repertoire of usable E3 ligases is a key challenge that could lead to more selective and effective degraders. acs.org

Oral Bioavailability and Permeability: The high molecular weight and polarity of many PROTACs pose challenges for their oral delivery and cell permeability. pharmacytimes.comoxfordglobal.com Optimizing linker structures is a critical aspect of improving these properties. pharmacytimes.com

Patents and Data Sharing: The broad scope of some patents in the PROTAC field may restrict research, particularly for smaller companies. oxfordglobal.com A more open approach to data sharing could accelerate progress in the field. oxfordglobal.com

Future Directions for this compound-Based Chemical Tools

The versatility of this compound and similar building blocks will continue to drive innovation in several key areas of chemical biology and drug discovery.

Targeting a Broader Range of Proteins: Future research will focus on developing PROTACs against a wider array of challenging targets, including those involved in cancer and neurodegenerative diseases. molecularcloud.orgpharmacytimes.com This includes proteins that lack enzymatic function and those involved in protein-protein interactions. nih.gov